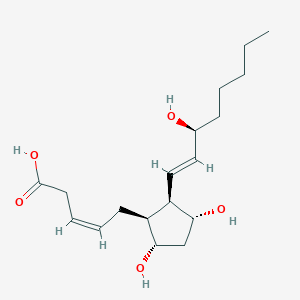![molecular formula C18H17N3O2 B106331 2,2-Dimethyl-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene CAS No. 15757-54-7](/img/structure/B106331.png)
2,2-Dimethyl-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene, also known as DABCO-nitro, is a highly reactive chemical compound that has been widely used in scientific research. This compound is a bicyclic organic compound that consists of a diazabicyclo[3.1.0]hexane ring system and a nitrophenyl group. DABCO-nitro has been used in various scientific applications, including as a catalyst, a ligand, and a reagent.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethyl-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene is based on its ability to act as a nucleophile, which allows it to react with various electrophiles. The nitrophenyl group in 2,2-Dimethyl-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene is highly reactive and can undergo various reactions, including reduction and substitution reactions.
Efectos Bioquímicos Y Fisiológicos
2,2-Dimethyl-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that it can cause cytotoxicity in certain cell lines, indicating its potential for use as an anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2,2-Dimethyl-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene in lab experiments is its high reactivity, which allows for the synthesis of various organic compounds. However, its high reactivity can also be a limitation, as it can lead to unwanted side reactions and the formation of impurities.
Direcciones Futuras
There are several future directions for the use of 2,2-Dimethyl-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene in scientific research. One potential application is its use as a catalyst for the synthesis of chiral compounds. Another potential application is its use in the synthesis of new anticancer agents. Additionally, further studies are needed to investigate the biochemical and physiological effects of 2,2-Dimethyl-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene.
Métodos De Síntesis
The synthesis of 2,2-Dimethyl-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene can be achieved through several methods, including the reaction of 4-nitrobenzaldehyde with 2,2-dimethyl-1,3-diaminopropane in the presence of a solvent such as acetonitrile. This reaction results in the formation of a yellow crystalline product that can be purified through recrystallization.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene has been used in various scientific research applications, including as a catalyst for organic reactions, a ligand for metal complexes, and a reagent for the synthesis of various organic compounds. One of the most significant applications of 2,2-Dimethyl-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene is its use in the synthesis of nitroalkenes, which are important intermediates in the synthesis of various organic compounds.
Propiedades
Número CAS |
15757-54-7 |
|---|---|
Nombre del producto |
2,2-Dimethyl-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene |
Fórmula molecular |
C18H17N3O2 |
Peso molecular |
307.3 g/mol |
Nombre IUPAC |
2,2-dimethyl-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene |
InChI |
InChI=1S/C18H17N3O2/c1-18(2)19-15(12-6-4-3-5-7-12)17-16(20(17)18)13-8-10-14(11-9-13)21(22)23/h3-11,16-17H,1-2H3 |
Clave InChI |
ZURRJBURTJNBNL-UHFFFAOYSA-N |
SMILES |
CC1(N=C(C2N1C2C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4)C |
SMILES canónico |
CC1(N=C(C2N1C2C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4)C |
Otros números CAS |
15757-54-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



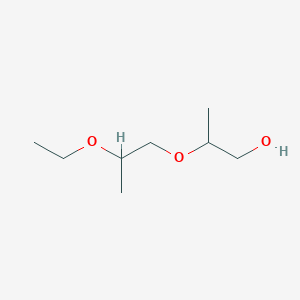

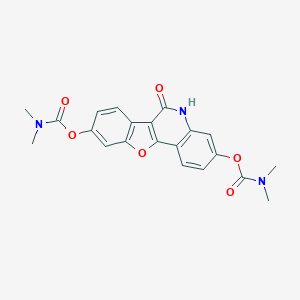

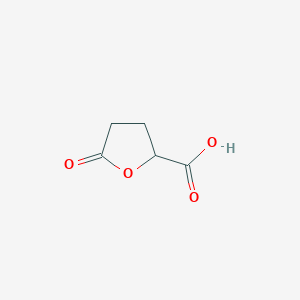
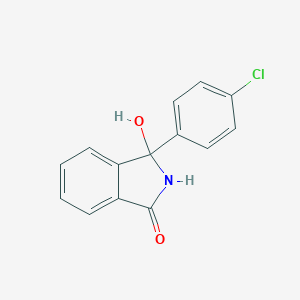



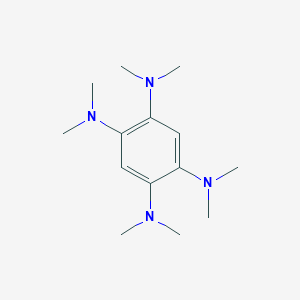
![7H-Pyrrolo[2,3-c]pyridazine](/img/structure/B106283.png)

